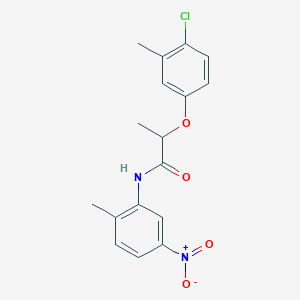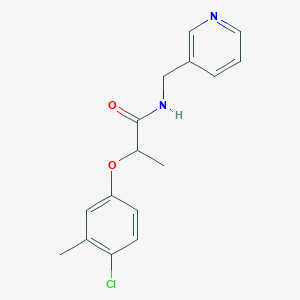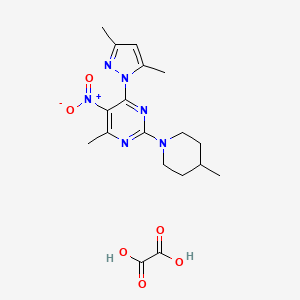![molecular formula C24H21NO3 B4057380 2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has been of great interest to researchers in the field of medicinal chemistry. This compound is known to have a wide range of biological activities and has been investigated for its potential use in the development of new drugs. In
Scientific Research Applications
Antipsychotic Potential and PDE10A Inhibition
A study focusing on derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione investigated their potential as ligands for phosphodiesterase 10A (PDE10A) and serotonin receptors, targeting antipsychotic properties. The research identified a compound with significant PDE10A-inhibiting properties and affinity for 5-HT1A and 5-HT7 receptors, highlighting its potential in treating schizophrenia through in vitro safety evaluations and behavioral model assessments. The study underscores the critical role of computer-aided docking studies in elucidating the molecular interactions responsible for the observed inhibition and the compound's antipsychotic properties (Czopek et al., 2020).
Structural Insights and Molecular Interactions
Research on 2-(4-ethoxyphenyl)isoindoline-1,3-dione has provided valuable structural insights through X-ray single-crystal diffraction, revealing non-planar molecular structures and intermolecular hydrogen bonding patterns. These findings are essential for understanding the compound's crystalline behavior and potential for designing novel materials with specific properties (Duru et al., 2018).
Anti-inflammatory Activity
The synthesis and evaluation of isoindole-1,3-dione derivatives have unveiled their promising anti-inflammatory properties. By modifying the core structure with various substituents, researchers have developed compounds showing significant activity in in vivo models, which could lead to new therapeutic agents for treating inflammation-related disorders (Abdou et al., 2012).
AChE Inhibition for Alzheimer's Disease
A study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione explored its potential as an acetylcholinesterase (AChE) inhibitor, a therapeutic target for Alzheimer's disease. The research not only highlighted the compound's inhibitory activity and safety profile but also employed molecular modeling to compare theoretical and experimental structures, aiding in the understanding of its mechanism of action (Andrade-Jorge et al., 2018).
Tubulin Polymerization Inhibition
Investigations into methoxy-substituted 2-phenylindoles, related to the core isoindole structure, have identified compounds capable of inhibiting tubulin polymerization, a key mechanism in cancer therapy. This research provides insights into structural requirements for cytostatic activity and the potential development of new anticancer drugs (Gastpar et al., 1998).
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-3-phenylpropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-28-19-13-11-18(12-14-19)20(17-7-3-2-4-8-17)15-16-25-23(26)21-9-5-6-10-22(21)24(25)27/h2-14,20H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIRPXHWHUPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)
![N-[(1-adamantylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B4057320.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)
![dimethyl 7-(5-bromo-2-hydroxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057342.png)

![methyl 4-({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)benzoate](/img/structure/B4057349.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

![N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4057384.png)
![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)
![methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4057393.png)
